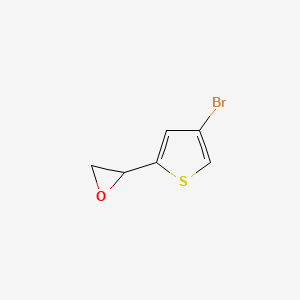

2-(4-Bromothiophen-2-yl)oxirane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrOS |

|---|---|

Molecular Weight |

205.07 g/mol |

IUPAC Name |

2-(4-bromothiophen-2-yl)oxirane |

InChI |

InChI=1S/C6H5BrOS/c7-4-1-6(9-3-4)5-2-8-5/h1,3,5H,2H2 |

InChI Key |

UWOURZGDDWNAEU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC(=CS2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromothiophen 2 Yl Oxirane

Precursor Chemistry and Strategic Retrosynthesis towards 2-(4-Bromothiophen-2-yl)oxirane

A logical retrosynthetic analysis of this compound points to two main disconnection approaches. The most common strategy involves the disconnection of the carbon-oxygen bonds of the oxirane ring, leading back to a 2-(4-bromothiophen-2-yl)ethene precursor. This alkene can then be traced back to the key starting material, 4-bromothiophene-2-carbaldehyde. Alternatively, a disconnection of one carbon-carbon and one carbon-oxygen bond of the oxirane ring suggests a pathway from the same aldehyde via a nucleophilic addition of a one-carbon unit, such as a sulfur ylide in a Corey-Chaykovsky reaction or a haloester enolate in a Darzens condensation.

Synthesis and Functionalization of 4-Bromothiophene-2-carbaldehyde Derivatives

The primary precursor for the synthesis of this compound is 4-bromothiophene-2-carbaldehyde. This aldehyde can be synthesized through various methods, with the Vilsmeier-Haack reaction being a prominent example. This reaction typically involves the formylation of 3-bromothiophene (B43185) using a formylating agent like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

Once obtained, 4-bromothiophene-2-carbaldehyde serves as a versatile electrophile for various carbon-carbon bond-forming reactions to introduce the required two-carbon side chain. These reactions are crucial for preparing the ethene precursors necessary for subsequent epoxidation.

Preparation of 4-Bromothiophen-2-yl Ethene Precursors

The conversion of 4-bromothiophene-2-carbaldehyde to a vinylthiophene derivative is a critical step. Several established olefination reactions can be employed for this purpose, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being the most common.

The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide. wikipedia.orgtcichemicals.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often superior method for the synthesis of alkenes, typically providing excellent (E)-selectivity. nrochemistry.comwikipedia.orgnumberanalytics.com This reaction utilizes a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. The resulting dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org The Still-Gennari modification of the HWE reaction can be employed to favor the formation of (Z)-alkenes. nrochemistry.com

| Olefination Reaction | Reagents | Typical Product Stereochemistry | Key Advantages |

| Wittig Reaction | Phosphonium Ylide | (Z) for unstabilized ylides, (E) for stabilized ylides | Wide applicability |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly (E) | High (E)-selectivity, easier purification |

| Still-Gennari Modification | Phosphonate with electron-withdrawing groups | Predominantly (Z) | High (Z)-selectivity |

Direct Epoxidation Strategies for the Formation of the Oxirane Ring

Once the 2-(4-bromothiophen-2-yl)ethene precursor is in hand, the subsequent step involves the direct oxidation of the carbon-carbon double bond to form the desired oxirane ring. This can be achieved through various epoxidation protocols, which can be broadly categorized as oxidant-mediated and catalytic approaches.

Oxidant-Mediated Epoxidation Protocols

A widely used and straightforward method for the epoxidation of alkenes is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. masterorganicchemistry.com This reaction proceeds via a concerted mechanism, where the oxygen atom from the peroxy acid is transferred to the alkene in a single step, resulting in a syn-addition to the double bond. masterorganicchemistry.com The reaction is generally efficient and can be carried out under mild conditions. For acid-sensitive epoxides, the reaction medium can be buffered to prevent acid-catalyzed ring-opening of the product.

Catalytic Epoxidation Approaches

Catalytic methods for epoxidation offer the advantage of using a substoichiometric amount of a catalyst to activate a terminal oxidant, such as hydrogen peroxide or sodium hypochlorite. This approach is often more atom-economical and can provide access to enantiomerically enriched epoxides when a chiral catalyst is employed. A notable example is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as the catalyst. organic-chemistry.orgwikipedia.orgopenochem.org This method is particularly effective for the asymmetric epoxidation of cis-disubstituted and trisubstituted alkenes. organic-chemistry.orgwikipedia.org

Stereoselective Synthesis of this compound

The synthesis of a specific stereoisomer of this compound is of significant interest, particularly for applications in pharmaceuticals and chiral materials. This can be achieved either by starting with a stereochemically pure ethene precursor and employing a stereospecific epoxidation method or by using a stereoselective epoxidation reaction on a prochiral alkene.

Asymmetric epoxidation methods are at the forefront of stereoselective synthesis. The Jacobsen-Katsuki epoxidation , as mentioned earlier, is a powerful tool for achieving high enantioselectivity in the epoxidation of unfunctionalized alkenes. organic-chemistry.orgwikipedia.orgopenochem.org The choice of the chiral salen ligand is crucial in determining the stereochemical outcome of the reaction.

Alternatively, the Corey-Chaykovsky reaction provides a direct route to epoxides from aldehydes and can be rendered enantioselective. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the use of a sulfur ylide, and chiral versions of the sulfur ylide can induce asymmetry in the final epoxide product. organic-chemistry.org The reaction is known to be diastereoselective, generally favoring the formation of the trans-epoxide. wikipedia.org

The Darzens condensation , which involves the reaction of an aldehyde with an α-haloester in the presence of a base, also yields an epoxide directly. wikipedia.org While traditionally not known for high stereocontrol, recent advancements have led to the development of asymmetric versions of this reaction, often employing chiral phase-transfer catalysts.

| Stereoselective Method | Key Features | Typical Stereochemical Control |

| Jacobsen-Katsuki Epoxidation | Chiral Mn-salen catalyst, NaOCl or other oxidants. | High enantioselectivity, particularly for cis-alkenes. organic-chemistry.orgwikipedia.org |

| Enantioselective Corey-Chaykovsky | Chiral sulfur ylides. | Can provide high enantioselectivity. |

| Asymmetric Darzens Condensation | Chiral phase-transfer catalysts. | Can achieve good diastereo- and enantioselectivity. |

Chiral Catalyst-Mediated Asymmetric Epoxidation

The asymmetric epoxidation of prochiral alkenes is a cornerstone of modern organic synthesis, enabling access to enantiomerically enriched epoxides. While specific studies detailing the chiral catalyst-mediated asymmetric epoxidation of the precursor, 4-bromo-2-vinylthiophene, to yield this compound are not extensively documented in publicly available literature, general principles of asymmetric epoxidation can be applied.

Prominent methods for asymmetric epoxidation often involve the use of chiral catalysts in conjunction with a stoichiometric oxidant. For vinyl-substituted aromatic and heteroaromatic compounds, several catalytic systems have proven effective. These include Jacobsen-Katsuki epoxidation, Sharpless asymmetric epoxidation (for allylic alcohols), and various organocatalytic methods.

For a non-functionalized olefin like 4-bromo-2-vinylthiophene, a Jacobsen-type catalyst, which is a chiral manganese-salen complex, could be a viable option. The general mechanism involves the formation of a high-valent manganese-oxo species that acts as the oxygen transfer agent. The chiral ligand environment dictates the facial selectivity of the oxygen atom transfer to the double bond, leading to the formation of one enantiomer of the epoxide in excess.

The successful application of such a catalyst would depend on the electronic properties of the brominated thiophene (B33073) ring and its influence on the reactivity of the vinyl group. The electron-withdrawing nature of the bromine atom and the thiophene ring could potentially deactivate the double bond towards electrophilic attack by the metal-oxo species, necessitating more reactive catalysts or harsher reaction conditions.

Diastereoselective Synthetic Routes

While direct asymmetric epoxidation focuses on controlling the stereochemistry at the newly formed chiral centers of the oxirane ring, diastereoselective routes aim to control the stereochemistry relative to a pre-existing chiral center. In the context of synthesizing this compound, this would typically involve the epoxidation of a chiral precursor.

One potential diastereoselective strategy would involve the use of a chiral auxiliary attached to the thiophene ring or the vinyl group. However, a more common approach involves the epoxidation of a homoallylic or allylic alcohol derived from 4-bromothiophene-2-carbaldehyde. For instance, the addition of a vinyl nucleophile to the aldehyde would generate a chiral allylic alcohol. Subsequent epoxidation of this alcohol, for example using m-CPBA or a directed epoxidation method like the Sharpless asymmetric epoxidation, would lead to the formation of an epoxy alcohol with a specific diastereoselectivity. The stereochemistry of the newly formed epoxide ring would be influenced by the stereochemistry of the adjacent hydroxyl group. Subsequent removal of the hydroxyl group would then yield the target oxirane.

The diastereomeric ratio of the resulting epoxide would be highly dependent on the nature of the directing group and the reaction conditions employed for the epoxidation step.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is a critical aspect of developing any synthetic methodology to ensure high yields, purity, and cost-effectiveness. For the synthesis of this compound, several parameters would need to be considered.

In the case of a catalytic asymmetric epoxidation, key variables to optimize would include the choice of chiral catalyst and ligand, the nature of the oxidant (e.g., NaOCl, m-CPBA, H₂O₂), the solvent, the reaction temperature, and the catalyst loading. The presence of the bromine atom on the thiophene ring might influence catalyst stability and turnover frequency.

For diastereoselective routes, optimization would focus on the stereoselectivity of the initial bond-forming reactions to create the chiral precursor and the subsequent epoxidation step. The choice of reagents, solvents, and temperature can significantly impact the diastereomeric excess (d.e.) of the product.

To illustrate the importance of optimization, consider a hypothetical synthesis of a related thiophene epoxide. The following table outlines how different reaction parameters could be varied to improve the yield and enantioselectivity.

| Parameter | Variation | Potential Impact |

| Catalyst | Different chiral ligands, metal centers | Affects enantioselectivity and reaction rate |

| Oxidant | Stoichiometric vs. catalytic, type of oxygen source | Influences yield, side reactions, and cost |

| Solvent | Polarity, coordinating ability | Can affect catalyst solubility, stability, and stereoselectivity |

| Temperature | Lowering or raising the reaction temperature | Impacts reaction rate and enantioselectivity (lower T often improves ee) |

| Concentration | Dilute vs. concentrated conditions | Can influence reaction kinetics and catalyst turnover |

Systematic screening of these variables, often employing Design of Experiments (DoE) methodologies, would be essential to identify the optimal conditions for the synthesis of this compound.

Reactivity and Transformation Pathways of 2 4 Bromothiophen 2 Yl Oxirane

Oxirane Ring-Opening Reactions

The three-membered oxirane ring of 2-(4-Bromothiophen-2-yl)oxirane is characterized by significant ring tension due to the deviation of its bond angles from the ideal tetrahedral geometry. byjus.com This inherent strain makes the compound susceptible to ring-opening reactions when treated with various reagents, particularly nucleophiles. These reactions are fundamental to the synthetic utility of epoxides, allowing for the introduction of diverse functionalities. fiveable.me

Nucleophilic Ring-Opening Reactions and Mechanistic Studies

The most common transformations involving this compound are initiated by nucleophilic attack on one of the two electrophilic carbon atoms of the oxirane ring. These reactions can be catalyzed by either acid or base, and the specific conditions dictate the reaction mechanism and the resulting regiochemistry. fiveable.melibretexts.org

The ring-opening of the unsymmetrical this compound is a regioselective process, with the site of nucleophilic attack dependent on the reaction conditions. d-nb.info

Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), leading to the "normal" or anti-Markovnikov addition product. libretexts.orgd-nb.info This pathway is governed by steric factors.

Conversely, under acidic conditions, the reaction follows a pathway with significant SN1 character. libretexts.org The nucleophile preferentially attacks the more substituted carbon atom (C2), which is adjacent to the thiophene (B33073) ring. This regioselectivity is attributed to the ability of the thiophene ring to stabilize the partial positive charge that develops on the adjacent carbon in the transition state. masterorganicchemistry.comchemistrysteps.com This is often referred to as Markovnikov-type opening.

In both acid- and base-catalyzed ring-openings, the reaction proceeds with an inversion of stereochemistry at the site of attack. The nucleophile approaches from the side opposite to the C-O bond, resulting in an anti-periplanar arrangement of the incoming nucleophile and the newly formed hydroxyl group. chemistrysteps.com

In the presence of an acid, the first step of the mechanism is the protonation of the epoxide oxygen, which transforms the poor alkoxide leaving group into a good leaving group (an alcohol). byjus.commasterorganicchemistry.com This activation makes the epoxide more susceptible to attack even by weak nucleophiles. The C-O bonds of the protonated epoxide are weakened, and a partial positive charge develops on the carbon atoms. d-nb.info Due to the electronic stabilization provided by the adjacent aromatic thiophene ring, the positive charge is better accommodated at the C2 position. masterorganicchemistry.comresearchgate.net Consequently, the nucleophile attacks this more substituted, more electrophilic carbon. d-nb.infomasterorganicchemistry.com The reaction proceeds via a backside attack, leading to the formation of a trans-1,2-disubstituted product. byjus.com

Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in an SN2 reaction without prior protonation of the oxygen atom. researchgate.netlibretexts.org Since the alkoxide is a poor leaving group, this process is driven by the release of the inherent ring strain of the three-membered ring. byjus.comyoutube.com The nucleophile will attack the carbon atom that is less sterically encumbered. researchgate.netmasterorganicchemistry.com For this compound, this is the terminal carbon (C3) of the oxirane ring. This backside attack results in the formation of an alkoxide intermediate, which is subsequently protonated during an aqueous workup step to yield the final alcohol product. libretexts.org

The oxirane ring of this compound is susceptible to opening by a diverse array of nucleophiles, leading to a variety of functionalized products. The regioselectivity of these reactions follows the principles outlined above.

Amines and Ammonia: These nitrogen nucleophiles react to form important amino alcohol derivatives. fiveable.me The reaction typically proceeds via an SN2 mechanism, with the amine attacking the less hindered carbon.

Alcohols and Water (Solvolysis): In the presence of acid, alcohols or water act as nucleophiles to produce 1,2-diols (from water) or β-hydroxy ethers (from alcohols). byjus.commasterorganicchemistry.com The attack occurs at the more substituted carbon. Under basic conditions, an alkoxide would attack the less substituted carbon. libretexts.org

Thiols: The reaction of epoxides with thiols, known as thiolysis, is an efficient method for synthesizing β-hydroxy sulfides. arkat-usa.org This reaction is often carried out under basic conditions, where the thiolate anion acts as the strong nucleophile, attacking the less substituted carbon. arkat-usa.orgrsc.org

Organometallics: Carbon nucleophiles like Grignard reagents (R-MgBr) and organolithium compounds (R-Li) are strong nucleophiles that react readily with epoxides. libretexts.orgkhanacademy.org They attack the less sterically hindered carbon atom in an SN2 fashion, providing an excellent route for carbon-carbon bond formation and chain extension. masterorganicchemistry.comkhanacademy.org

| Nucleophile (Reagent) | Conditions | Site of Attack | Expected Major Product |

|---|---|---|---|

| Amine (R-NH₂) | Neutral/Heat | C3 (Less substituted) | 1-(4-Bromothiophen-2-yl)-2-(alkylamino)ethanol |

| Alcohol (R-OH) | Acidic (H⁺) | C2 (More substituted) | 2-(4-Bromothiophen-2-yl)-2-alkoxyethanol |

| Thiol (R-SH) | Basic (e.g., NaH) | C3 (Less substituted) | 1-(4-Bromothiophen-2-yl)-2-(alkylthio)ethanol |

| Grignard Reagent (R-MgBr) | Anhydrous Ether | C3 (Less substituted) | 1-(4-Bromothiophen-2-yl)alkan-2-ol |

| Water (H₂O) | Acidic (H₃O⁺) | C2 (More substituted) | 1-(4-Bromothiophen-2-yl)ethane-1,2-diol |

| Water (H₂O) | Basic (OH⁻) | C3 (Less substituted) | 1-(4-Bromothiophen-2-yl)ethane-1,2-diol |

Electrophilic Ring-Opening Reactions

While less common than nucleophilic pathways, electrophilic additions to the epoxide oxygen can also initiate ring-opening. This typically requires strong electrophiles or Lewis acids. The coordination of a Lewis acid to the epoxide oxygen enhances the electrophilicity of the ring carbons and facilitates C-O bond cleavage. This can lead to ring-opened products or, in some cases, intramolecular rearrangements to form carbonyl compounds (e.g., aldehydes or ketones). For instance, treatment with a Lewis acid could potentially promote a rearrangement where a hydride or the thiophene group migrates, leading to a ketone. While specific studies on this compound are not prevalent, the general reactivity pattern of epoxides with Lewis acids suggests such transformations are plausible.

Radical Ring-Opening Reactions

The oxirane (or epoxide) ring is susceptible to ring-opening reactions through various mechanisms, including radical pathways. While literature specifically detailing the radical ring-opening of this compound is not extensively documented, the general principles of radical epoxide chemistry can be applied. Such reactions are typically initiated by a radical species that attacks one of the carbon atoms of the epoxide. This attack leads to the cleavage of a carbon-oxygen bond, resulting in the formation of a carbon-centered radical intermediate. The stability of this intermediate and the regioselectivity of the initial attack are influenced by the substituents on the oxirane ring.

In the case of this compound, a radical initiator would attack the epoxide, likely at the less substituted carbon, to form a more stable radical on the carbon adjacent to the thiophene ring. This intermediate can then be trapped by a radical scavenger or participate in subsequent intramolecular or intermolecular reactions. However, compared to ionic ring-opening mechanisms, radical pathways for epoxides are less common and often require specific reagents, such as organotin or organosilicon hydrides in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Transformations Involving the Bromine Moiety

The bromine atom at the C4 position of the thiophene ring serves as a versatile handle for introducing molecular complexity, primarily through reactions that form new carbon-carbon or carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. researchgate.netorganicreactions.orgrsc.org For this compound, these reactions offer a pathway to modify the thiophene core while potentially leaving the oxirane ring intact. The reactivity order for halogens in these couplings is typically I > Br > Cl, making the bromo-substituted thiophene a suitable substrate. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Retention of the Oxirane Ring during Cross-Coupling

A significant challenge in the functionalization of this compound is the preservation of the chemically sensitive oxirane ring. Epoxides can undergo ring-opening under acidic, basic, or nucleophilic conditions, which are often present during cross-coupling reactions. However, by carefully selecting the reaction conditions—such as using mild bases, relatively low temperatures, and appropriate catalyst systems—the cross-coupling can be achieved chemoselectively. organic-chemistry.orgnih.gov For instance, Sonogashira couplings can be performed at room temperature, which is advantageous for preserving sensitive functional groups. nih.govwikipedia.orglibretexts.org The use of palladium catalysts with specific phosphine (B1218219) ligands can enhance reactivity and selectivity, allowing the C-Br bond to react preferentially without degrading the epoxide.

Regioselectivity and Scope of Coupling Partners

The regioselectivity of cross-coupling reactions on this substrate is straightforward, as there is only one bromine atom available for oxidative addition to the palladium(0) catalyst. The key consideration is the chemoselectivity regarding the oxirane ring. The scope of coupling partners is broad and includes a variety of organometallic reagents.

Suzuki Coupling: This reaction involves the use of an organoboron reagent (boronic acid or ester) and a base. It is widely used for forming biaryl compounds. Aryl, heteroaryl, and vinyl boronic acids can be coupled with this compound.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method is highly efficient for creating aryl-alkyne structures. Novel protocols have been developed that are copper-free, reducing potential side reactions. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent. Negishi couplings are known for their high reactivity and functional group tolerance, making them suitable for complex substrates. nih.gov

The table below summarizes representative cross-coupling reactions applicable to bromo-thiophenes, illustrating the potential transformations for this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Conditions | Product Type |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water, 80 °C | 2-(4-Arylthiophen-2-yl)oxirane |

| Sonogashira libretexts.org | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, Room Temp. | 2-(4-Alkynylthiophen-2-yl)oxirane |

| Negishi nih.gov | Alkylzinc Halide | Pd(PPh₃)₄ | THF, 60 °C | 2-(4-Alkylthiophen-2-yl)oxirane |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. youtube.com However, this reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho or para to the leaving group. youtube.comyoutube.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.com

The thiophene ring is an electron-rich aromatic system, and the oxirane substituent is not a sufficiently strong electron-withdrawing group to activate the ring for SNAr. Therefore, direct displacement of the bromine atom on this compound by a nucleophile via a standard SNAr mechanism is generally considered unfavorable and not a common synthetic route. Alternative pathways, such as transition metal-catalyzed coupling or metal-halogen exchange, are more viable for functionalizing this position.

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, most commonly an organolithium or organomagnesium reagent. wikipedia.org This transformation is particularly useful for aryl bromides. For this compound, a bromine-lithium exchange can be performed by treating the compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, typically at very low temperatures (e.g., -78 °C or lower) to prevent side reactions. tcnj.eduresearchgate.net

The low temperature is crucial to ensure the kinetic exchange process is faster than any nucleophilic attack by the alkyllithium reagent on the electrophilic oxirane ring. tcnj.edu Once the lithiated thiophene intermediate is formed, it becomes a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C4 position.

The table below provides examples of potential transformations via metal-halogen exchange.

| Step 1: Exchange Reagent | Step 2: Electrophile (E⁺) | Product (after quenching) | Notes |

| n-BuLi, THF, -78 °C | DMF (Dimethylformamide) | 2-(2-Oxiranyl)thiophene-4-carbaldehyde | Forms an aldehyde |

| n-BuLi, THF, -78 °C | CO₂ (Carbon dioxide) | 2-(2-Oxiranyl)thiophene-4-carboxylic acid | Forms a carboxylic acid |

| n-BuLi, THF, -78 °C | I₂ (Iodine) | 2-(4-Iodothiophen-2-yl)oxirane | Replaces bromine with iodine |

| n-BuLi, THF, -78 °C | (CH₃)₃SiCl (Trimethylsilyl chloride) | 2-(4-(Trimethylsilyl)thiophen-2-yl)oxirane | Silylation of the thiophene ring |

This method provides a powerful and versatile alternative to cross-coupling reactions for the functionalization of the thiophene ring, with the critical condition being the maintenance of low temperatures to preserve the integrity of the oxirane ring.

Reactions and Functionalizations of the Thiophene Heterocycle

The thiophene ring in this compound is an electron-rich aromatic system, rendering it susceptible to a variety of transformations. The presence of both a bromo substituent and an oxiranyl group significantly influences the regioselectivity and reactivity of the thiophene core.

Electrophilic Aromatic Substitution on the Thiophene Core

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene. The position of substitution on the thiophene ring is directed by the existing substituents. In the case of this compound, the thiophene ring is substituted at the 2-position with an oxiranyl group and at the 4-position with a bromine atom.

The bromine atom at the 4-position is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director. The oxiranyl group at the 2-position is also generally considered to be an electron-withdrawing group. Therefore, electrophilic substitution is anticipated to occur at the positions most activated or least deactivated. In this specific substitution pattern, the C5 position is the most likely site for electrophilic attack. This is because the C5 position is ortho to the bromo substituent and meta to the oxiranyl group, a position that is generally favored in electrophilic substitutions on 2,4-disubstituted thiophenes with deactivating groups.

Common electrophilic substitution reactions that could be applied to this system include nitration, sulfonation, and halogenation. For instance, treatment with a nitrating agent would be expected to yield 2-(4-Bromo-5-nitrothiophen-2-yl)oxirane. Similarly, sulfonation would introduce a sulfonic acid group at the C5 position. Further halogenation, for example with bromine, would likely lead to the formation of 2-(4,5-dibromothiophen-2-yl)oxirane.

A study on the electrophilic substitution of 2-(thiophen-2-yl) chemimpex.comwikipedia.orgthiazolo[4,5-f]quinoline showed that nitration, sulfonation, bromination, formylation, and acylation all occurred exclusively at the 5-position of the thiophene ring. researchgate.net This provides strong evidence for the predicted regioselectivity in similar thiophene systems.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-(4-Bromo-5-nitrothiophen-2-yl)oxirane |

| Sulfonation | SO₃/H₂SO₄ | 2-(4-Bromo-5-sulfothiophen-2-yl)oxirane |

| Bromination | Br₂/FeBr₃ | 2-(4,5-Dibromothiophen-2-yl)oxirane |

| Acylation | RCOCl/AlCl₃ | 2-(5-Acyl-4-bromothiophen-2-yl)oxirane |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While the oxirane group is not a classical DMG, the oxygen atom of the epoxide ring could potentially direct the metalation to the C3 position of the thiophene ring. However, the bromo substituent at the C4 position is a known directing group for metalation.

In a scenario where the bromine atom acts as the primary directing group, treatment with a strong base like n-butyllithium would lead to lithium-halogen exchange, generating a lithiated species at the C4 position. This intermediate could then be quenched with various electrophiles to introduce a new substituent at this position. Alternatively, if the reaction conditions are carefully controlled to favor deprotonation over lithium-halogen exchange, metalation could occur at the C5 position, which is ortho to the bromine.

However, the most probable outcome for a DoM strategy on this substrate would involve metalation directed by an external directing group or by taking advantage of the inherent acidity of the thiophene protons. For instance, if the oxirane were to be opened to a hydroxyl group, this newly formed alcohol could act as a potent DMG, directing lithiation to the C3 position.

A variety of electrophiles can be used to trap the resulting organolithium species, leading to a wide range of functionalized thiophenes.

Table 2: Potential Functionalization via Directed Ortho Metalation

| Directing Group Strategy | Site of Metalation | Electrophile (E+) | Product |

| Bromine (Li-Halogen Exchange) | C4 | CO₂ | 2-(Oxiran-2-yl)thiophene-4-carboxylic acid |

| Bromine (Ortho-deprotonation) | C5 | (CH₃)₃SiCl | 2-(4-Bromo-5-(trimethylsilyl)thiophen-2-yl)oxirane |

| Hydroxyl (from oxirane opening) | C3 | DMF | 4-Bromo-2-(1-hydroxyethyl)thiophene-3-carbaldehyde |

Tandem and Cascade Reactions Utilizing the Bifunctional Nature of this compound

The presence of both an epoxide and a brominated thiophene ring within the same molecule opens up the possibility for tandem or cascade reactions, where a single reaction sequence leads to the formation of multiple new bonds and a significant increase in molecular complexity.

One potential tandem reaction could involve the initial opening of the epoxide ring by a nucleophile, which then participates in an intramolecular reaction with the thiophene ring. For example, if the epoxide is opened with a nucleophile that contains a suitable functional group, an intramolecular cyclization could be triggered.

Another possibility involves a transition-metal-catalyzed process where the bromo-thiophene moiety undergoes a cross-coupling reaction, and the newly introduced substituent then reacts with the adjacent epoxide. For instance, a Suzuki coupling to introduce a boronic acid at the C4 position, followed by an intramolecular reaction with the epoxide, could lead to the formation of a fused ring system.

While specific examples of tandem reactions involving this compound are not extensively reported in the literature, the concept of using bifunctional building blocks in this manner is a well-established strategy in organic synthesis. The development of such reactions for this particular compound could provide efficient routes to novel and complex heterocyclic structures.

Application of 2 4 Bromothiophen 2 Yl Oxirane As a Synthetic Building Block

Precursor for the Synthesis of Advanced Organic Intermediates

The combination of a reactive electrophilic oxirane and a functionalized aromatic ring in one molecule makes 2-(4-Bromothiophen-2-yl)oxirane a hypothetical precursor for a variety of complex organic structures.

The oxirane ring is a potent electrophile that can undergo ring-opening reactions with a wide array of nucleophiles. This reactivity could be exploited to construct larger, more complex heterocyclic systems. For instance, reaction with binucleophiles such as hydrazines, hydroxylamines, or amidines could lead to the formation of new heterocyclic rings fused to or substituted with the bromothiophene moiety. The general mechanism for such reactions involves the nucleophilic attack on one of the oxirane carbons, followed by an intramolecular cyclization. However, specific studies detailing such transformations for this compound are not documented.

The ring-opening of the oxirane moiety with various nucleophiles would introduce a hydroxyl group and another functional group at adjacent positions, leading to highly functionalized thiophene (B33073) derivatives. The bromine atom on the thiophene ring serves as a valuable handle for further modifications through cross-coupling reactions like Suzuki, Stille, or Heck reactions, allowing for the introduction of diverse aryl, alkyl, or vinyl substituents. This dual reactivity would, in principle, allow for the synthesis of a wide range of polyfunctionalized organic molecules with potential applications in medicinal chemistry and materials science.

Polymerization Initiators and Monomers

Theoretically, this compound could participate in polymerization reactions through either the oxirane ring or the thiophene unit.

Oxiranes are known to undergo cationic ring-opening polymerization (CROP) in the presence of a cationic initiator. nih.govorganic-chemistry.org In this hypothetical scenario, the polymerization of this compound would lead to a polyether with pendant bromothiophene groups. The resulting polymer would possess a flexible polyether backbone and functionalizable side chains, which could be further modified via the bromine atom.

Similarly, anionic ring-opening polymerization (ROP) of oxiranes, typically initiated by strong bases, is a well-established method for the synthesis of polyethers. The anionic polymerization of this compound would also yield a polyether with bromothiophene side chains. The choice between cationic and anionic ROP would depend on the desired polymer architecture and the tolerance of other functional groups.

The bromine atom on the thiophene ring makes this compound a potential monomer for the synthesis of conjugated polymers. Through reactions like Grignard metathesis (GRIM) polymerization or other cross-coupling polymerization methods, the thiophene unit could be incorporated into a polythiophene backbone. The pendant oxirane rings on the resulting polymer could then be used for post-polymerization modifications, allowing for the tuning of the polymer's properties for applications in organic electronics.

Ligand Design and Organometallic Chemistry

The unique structural and electronic properties of the thiophene ring, combined with the reactivity of the oxirane and bromo functionalities, position this compound as a promising scaffold for the development of specialized ligands for organometallic chemistry.

The synthesis of chiral ligands is of paramount importance in asymmetric catalysis, where the ligand's stereochemistry dictates the enantioselectivity of a reaction. The epoxide ring in this compound is a key functional group that allows for the introduction of chirality through stereoselective ring-opening reactions.

The reaction of epoxides with nucleophiles, such as primary or secondary amines, is a well-established method for the synthesis of β-amino alcohols. researchgate.netrsc.org In the context of this compound, this reaction can be catalyzed by tertiary amines to afford chiral amino alcohol derivatives. rsc.org The resulting amino alcohols are valuable precursors for the synthesis of bidentate or tridentate chiral ligands. For instance, the nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the outcome of a catalytic reaction.

The general scheme for the derivatization of this compound into a chiral ligand precursor is shown below:

Scheme 1: Synthesis of chiral amino alcohols from this compound.

The bromine atom on the thiophene ring offers a secondary site for modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce a variety of aryl or alkyl groups at this position. acs.orgnih.govtandfonline.com This allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which can have a significant impact on its performance in a catalytic system. The regioselectivity of such coupling reactions on brominated thiophenes is well-documented, often favoring the more reactive position adjacent to the sulfur atom. tandfonline.comresearchgate.net

| Reactant | Reagent | Product | Reaction Type |

| This compound | Chiral Amine | Chiral β-amino alcohol | Epoxide Ring-Opening |

| 4-Bromo-2-(1-hydroxy-2-aminoethyl)thiophene | Arylboronic Acid | Aryl-substituted chiral amino alcohol | Suzuki-Miyaura Coupling |

Table 1: Potential Derivatization Reactions for Chiral Ligand Synthesis

The combination of epoxide ring-opening and cross-coupling reactions provides a modular approach to a library of chiral thiophene-based ligands with diverse structures and properties.

Beyond its use in ligand synthesis, this compound can also be explored as a substrate or a foundational scaffold in the development of new catalytic systems. The thiophene nucleus is a common motif in various catalysts and functional materials. rsc.orgsciencedaily.comespublisher.com

As a substrate, the reactivity of the C-Br bond allows for its participation in various palladium-catalyzed cross-coupling reactions. nih.gov For example, it can be coupled with organoboron compounds in Suzuki-Miyaura reactions to form more complex thiophene derivatives. nih.govtandfonline.com This approach is valuable for the synthesis of functionalized thiophenes that can serve as monomers for conducting polymers or as key intermediates in the synthesis of pharmaceuticals.

The oxirane ring can also serve as a reactive handle for immobilization onto a solid support, creating heterogeneous catalysts. The ring can be opened by a nucleophilic group on the surface of a polymer or silica (B1680970) gel, covalently attaching the thiophene moiety. The bromine atom can then be further functionalized, for example, by conversion to a phosphine (B1218219) group, to generate a supported catalyst.

| Catalyst System | Role of this compound | Potential Application |

| Palladium/Chiral Ligand | Ligand Precursor | Asymmetric Synthesis |

| Supported Catalyst | Scaffold | Heterogeneous Catalysis |

| Thiophene-based Polymer | Monomer Precursor | Conducting Materials |

Table 2: Potential Roles of this compound in Catalysis

The development of new chiral ligands based on thiophene derivatives for applications such as the asymmetric oxidation of sulfides has been reported, demonstrating the utility of this heterocyclic core in catalysis. researchgate.netkoreascience.kr The structural features of this compound make it a promising candidate for the development of novel catalysts with unique reactivity and selectivity.

Computational and Theoretical Investigations of 2 4 Bromothiophen 2 Yl Oxirane

Quantum Chemical Calculations of Electronic Structure

No published data is available for this section.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

No specific FMO analysis, including HOMO-LUMO energy gap values or orbital distribution maps, has been reported for 2-(4-Bromothiophen-2-yl)oxirane.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

MEP maps and detailed charge distribution analyses for this compound are not available in the reviewed literature.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

There are no NBO analyses in the literature that describe the intramolecular interactions, donor-acceptor stabilization energies, or charge transfer characteristics of this compound.

Reaction Mechanism Elucidation through Computational Chemistry

No published data is available for this section.

Transition State Characterization for Key Transformation Pathways

Computational characterization of transition states for reactions involving this compound has not been documented.

Computational Studies of Regio- and Stereoselectivity

There are no computational studies that specifically address the regio- and stereoselectivity of reactions of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the thiophene (B33073) and oxirane rings. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a simulated environment, such as in a solvent or in the solid state. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into:

Conformational Flexibility: The simulations can reveal the accessible range of conformations at different temperatures and the frequency of transitions between different conformational states.

Intermolecular Interactions: In a condensed phase, MD can model how the molecule interacts with its neighbors, which is crucial for understanding its physical properties like solubility and crystal packing.

Solvent Effects: The influence of different solvents on the conformational equilibrium can be assessed, providing a more realistic picture of the molecule's behavior in solution.

For this compound, MD simulations would be particularly useful in understanding how the bulky bromine atom and the polar oxirane ring influence its interactions with its environment.

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Computational spectroscopy is a powerful tool for predicting the spectral features of molecules, which can then be used to guide and interpret experimental studies. cardiff.ac.uknih.gov For this compound, DFT calculations can provide reliable predictions of its vibrational and NMR spectra.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The frequencies of these vibrations are sensitive to the molecular structure, bond strengths, and atomic masses.

By performing DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), the harmonic vibrational frequencies and their corresponding IR and Raman intensities can be predicted. nih.gov These theoretical predictions, when compared with experimental spectra, allow for a detailed assignment of the observed spectral bands to specific vibrational modes.

For this compound, key predicted vibrational modes would include:

Thiophene Ring Vibrations: C-H stretching, C=C stretching, and ring breathing modes.

Oxirane Ring Vibrations: C-H stretching, C-O stretching, and ring deformation modes.

C-Br Stretching: A characteristic low-frequency vibration.

Coupled Modes: Vibrations involving the entire molecular framework.

The following table presents a selection of predicted vibrational frequencies for this compound, based on typical values for similar compounds found in the literature.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Thiophene C-H Stretch | 3100 - 3150 | Medium | Medium |

| Oxirane C-H Stretch | 3000 - 3050 | Medium | Medium |

| Thiophene C=C Stretch | 1500 - 1600 | Medium-Strong | Strong |

| Thiophene Ring Breathing | 1300 - 1400 | Medium | Medium-Strong |

| Oxirane Ring Deformation | 1250 - 1280 | Strong | Weak |

| C-O-C Asymmetric Stretch | 850 - 950 | Strong | Weak |

| C-S Stretching | 650 - 750 | Medium | Medium |

| C-Br Stretch | 500 - 600 | Strong | Strong |

This data is predictive and based on computational models and analysis of related compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict NMR chemical shifts. researchgate.net

For this compound, predicting the ¹H and ¹³C NMR spectra is crucial for its structural confirmation. The chemical shifts of the protons and carbons in the thiophene and oxirane rings are influenced by the electronegativity of the neighboring atoms (S, O, Br) and by the aromatic character of the thiophene ring.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects in related thiophene and oxirane derivatives. uomphysics.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H3 | 7.1 - 7.3 | - |

| Thiophene H5 | 7.4 - 7.6 | - |

| Oxirane CH | 3.5 - 3.8 | 50 - 55 |

| Oxirane CH₂ | 2.8 - 3.2 | 45 - 50 |

| Thiophene C2 | - | 140 - 145 |

| Thiophene C3 | - | 125 - 130 |

| Thiophene C4 | - | 110 - 115 |

| Thiophene C5 | - | 128 - 133 |

This data is predictive and based on computational models and analysis of related compounds. Actual experimental values may vary and are dependent on the solvent used.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Reaction Product Identification and Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of "2-(4-Bromothiophen-2-yl)oxirane," providing the exact mass of the molecule and its fragments, which is crucial for confirming its elemental composition.

Detailed Research Findings: In a typical HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as a protonated species [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. miamioh.edu The presence of bromine is readily identified by the characteristic isotopic pattern, where the M+ and M+2 peaks appear in an approximate 1:1 ratio due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

The fragmentation pattern under electron ionization (EI) provides structural information. nih.gov Cleavage of the bonds in the oxirane ring and the bond connecting the oxirane to the thiophene (B33073) ring are expected fragmentation pathways. libretexts.orglibretexts.org The energetic instability of the molecular ion leads to its breakdown into smaller, charged fragments and uncharged radicals. libretexts.org The most abundant fragment ion observed in the spectrum is known as the base peak. libretexts.org Key fragmentation pathways for related heterocyclic compounds often involve heterolytic cleavage near heteroatoms. nih.gov

Interactive Data Table: Predicted HRMS Data Below is a table of predicted high-resolution mass-to-charge ratios (m/z) for "this compound" and its potential adducts.

| Ion Species | Chemical Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

| [M]⁺˙ | [C₆H₅BrOS]⁺˙ | 203.9272 | 205.9251 |

| [M+H]⁺ | [C₆H₆BrOS]⁺ | 204.9349 | 206.9328 |

| [M+Na]⁺ | [C₆H₅BrNaOS]⁺ | 226.9168 | 228.9147 |

| [M-CHO]⁺ (from oxirane ring) | [C₅H₄BrS]⁺ | 174.9166 | 176.9145 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of "this compound" in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides critical insights into stereochemistry and molecular connectivity. ipb.ptox.ac.ukresearchgate.net

Detailed Research Findings:

¹H NMR: The proton spectrum provides a wealth of information. ox.ac.uk The protons on the thiophene ring typically appear as doublets in the aromatic region. uomphysics.netchemicalbook.com The protons of the oxirane ring (CH₂ and CH groups) will resonate in the aliphatic region, with their chemical shifts and coupling constants being highly diagnostic. The vicinal coupling constants (³JHH) between the oxirane protons are crucial for determining their relative stereochemistry (cis or trans). ipb.pt

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. ox.ac.uk The carbon atoms of the thiophene ring will have distinct chemical shifts, with the carbon atom bonded to bromine showing a characteristic lower field shift. The oxirane carbons resonate at higher field.

2D NMR:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity between the protons on the oxirane ring and their relationship to the thiophene ring protons. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. ipb.ptox.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment is vital for determining stereochemistry. ipb.ptox.ac.uk For "this compound," NOESY can reveal the spatial proximity between the oxirane protons and the H-3 proton of the thiophene ring, helping to establish the relative orientation of the two rings. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| Thiophene H-3 | ~7.10 | ~124.0 | d, J ≈ 1.5 Hz |

| Thiophene C-4 | — | ~112.0 | s, Carbon bearing Bromine |

| Thiophene H-5 | ~7.25 | ~129.5 | d, J ≈ 1.5 Hz |

| Oxirane CH | ~3.85 | ~52.5 | dd |

| Oxirane CH₂ (a) | ~3.15 | ~47.0 | dd |

| Oxirane CH₂ (b) | ~2.80 | ~47.0 | dd |

| Thiophene C-2 | — | ~145.0 | s, Carbon attached to oxirane |

X-ray Crystallography of Derivatives for Absolute Configuration and Solid-State Structural Confirmation

While obtaining suitable single crystals of the parent oxirane can be challenging, X-ray crystallography of a solid derivative provides the most definitive proof of its molecular structure and, crucially, its absolute configuration. nih.govresearchgate.neted.ac.uk

Detailed Research Findings: To facilitate crystallization and determine the absolute stereochemistry, "this compound" can be converted into a crystalline derivative, for instance, by reacting it with a chiral acid or alcohol. mit.edu The presence of the heavy bromine atom in the molecule is highly advantageous for X-ray analysis. mit.eduthieme-connect.de The anomalous scattering effect of bromine is significant, which allows for the reliable determination of the absolute configuration of the chiral center in the oxirane ring using metrics like the Flack parameter. nih.goved.ac.uk A Flack parameter close to zero confirms the correct absolute structure has been determined. ed.ac.uk

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, confirming the planarity of the thiophene ring and the geometry of the oxirane ring. uomphysics.netmdpi.com It would also provide insight into intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. figshare.com

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 105° |

| Z (Molecules/Unit Cell) | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Flack Parameter | 0.02(3) |

| Key Interactions | C-H···O hydrogen bonds, Br···S short contacts |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used for the identification of functional groups within "this compound."

Detailed Research Findings:

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the C-H, C-S, and C-Br bonds of the bromothiophene ring, as well as the C-O-C and C-H bonds of the oxirane ring. uomphysics.net The asymmetric stretching of the oxirane ring is a key identifier, typically appearing around 1250 cm⁻¹. The C-S stretching of the thiophene ring is usually observed in the 800-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds. The symmetric "breathing" mode of the thiophene ring would be a strong feature in the Raman spectrum.

These techniques are also valuable for reaction monitoring, for example, in the epoxidation of 2-bromo-4-vinylthiophene, the disappearance of the vinyl C=C stretching band and the appearance of the oxirane ring bands would indicate the progress of the reaction.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Thiophene) | FT-IR | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Oxirane) | FT-IR | 3050 - 2950 | Medium |

| Oxirane Ring Asymmetric Stretch (C-O-C) | FT-IR | ~1250 | Strong |

| Thiophene Ring Breathing | Raman | ~840 | Strong |

| Oxirane Ring Symmetric Stretch | FT-IR | ~880 | Medium |

| C-Br Stretch | FT-IR | 600 - 500 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the bromothiophene ring.

Detailed Research Findings: The UV-Vis spectrum of "this compound" in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show absorption bands corresponding to π-π* transitions within the conjugated thiophene ring. nih.govresearchgate.net The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted thiophene. The oxirane ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm), but its electronic influence on the thiophene chromophore can be observed. The dramatic red-shift in thiophene-based systems is often associated with increased conjugation and a change in the quinoid character of the π-electrons in the excited state. nih.gov For some chalcone (B49325) derivatives containing thiophene, π-π* transitions are observed around 260-290 nm, while n-π* transitions are seen at longer wavelengths. biointerfaceresearch.com

Interactive Data Table: Expected UV-Vis Absorption Data

| Transition Type | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| π → π | ~245-255 | ~8,000 - 12,000 | Ethanol |

| n → σ | <220 | — | Ethanol |

Future Directions and Emerging Research Avenues for 2 4 Bromothiophen 2 Yl Oxirane

Sustainable and Green Chemistry Approaches in Synthesis and Transformation

The future synthesis and modification of 2-(4-Bromothiophen-2-yl)oxirane are increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact by designing eco-friendly processes. semanticscholar.orgrsc.org Traditional chemical syntheses often rely on hazardous reagents, volatile organic solvents, and significant energy input. Emerging research focuses on adopting greener alternatives that enhance safety, efficiency, and sustainability.

Key research avenues include:

Use of Green Solvents and Catalysts: Exploration is underway to replace conventional solvents with greener options like water, ionic liquids, or deep eutectic solvents. semanticscholar.org Similarly, there is a push to substitute hazardous catalysts with benign and recyclable alternatives. Natural catalysts, such as citric acid from lemon juice, or heterogeneous catalysts that can be easily separated and reused, are being investigated for reactions like the synthesis of heterocyclic compounds. rsc.orgnih.gov For the epoxidation step leading to this compound, using green oxidants like Oxone® in place of traditional peroxy acids is a promising direction. mdpi.com

Alternative Energy Sources: To minimize the carbon footprint, researchers are exploring energy-efficient methods like microwave irradiation and concentrated solar radiation (CSR). nih.govthepharmajournal.com These techniques can significantly shorten reaction times from hours to minutes and often lead to higher yields with fewer byproducts. nih.govnih.gov

Atom Economy: Synthetic strategies are being redesigned to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves designing multi-component reactions where the epoxide ring of this compound could be opened in a cascade reaction that forms several new bonds in a single step.

The following table compares a hypothetical traditional synthesis with a potential green alternative for a transformation involving a thiophene (B33073) derivative.

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water, Ethanol (B145695), or solvent-free |

| Catalyst | Homogeneous mineral acids or heavy metals | Heterogeneous catalysts, biocatalysts, or natural acids (e.g., citric acid) nih.gov |

| Energy Source | Conventional heating (oil bath) for several hours | Microwave irradiation or solar energy (minutes) nih.govnih.gov |

| Oxidant (for epoxidation) | m-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen peroxide with a catalyst, or Oxone® mdpi.com |

| Waste Generation | High, with difficult-to-recycle components | Low, with an emphasis on recyclable catalysts and biodegradable waste |

Integration into Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and handling of reactive intermediates like this compound. beilstein-journals.org Microreactors, with their high surface-area-to-volume ratio, provide superior control over reaction parameters, leading to improved safety, yield, and scalability. rsc.orgnih.gov

Future research in this area will likely focus on:

Process Optimization and Scalability: Microreactor systems enable rapid screening of reaction conditions (e.g., temperature, pressure, residence time) to quickly identify the optimal parameters for yield and selectivity. rsc.org Once optimized on a microscale, the process can be scaled up by extending the operation time or by using multiple reactors in parallel, a process known as "scaling out." rsc.org

| Feature | Batch Reactor | Flow Microreactor |

| Heat Transfer | Slow, potential for hot spots | Rapid and highly efficient nih.gov |

| Mixing | Often inefficient, diffusion-limited | Rapid and predictable (often laminar flow) nih.gov |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small internal volumes beilstein-journals.org |

| Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time rsc.org |

| Scalability | Complex, often requires re-optimization | Straightforward by continuous operation or parallelization rsc.org |

Exploration of Novel Catalytic Transformations and Methodologies

The dual functionality of this compound—a reactive epoxide ring and a bromine atom suitable for cross-coupling—makes it a versatile platform for novel catalytic transformations. Research is aimed at developing new methods to selectively functionalize this molecule, creating a diverse library of complex chemical structures.

Emerging catalytic strategies include:

Advanced Cross-Coupling Reactions: While standard palladium-catalyzed reactions like Suzuki-Miyaura coupling are established, future work will explore using designer ligands (e.g., KITPHOS) to enable more challenging couplings with lower catalyst loadings at the C4 position. ncl.ac.uk This could involve coupling with a wider range of organometallic reagents or developing new catalytic systems that are more robust and air-tolerant.

Stereoselective Epoxide Ring-Opening: A major focus will be on the development of catalysts that can open the oxirane ring with high stereoselectivity. This is crucial for applications where specific stereoisomers are required. Chiral catalysts, including organocatalysts and metal complexes, will be explored for reactions with various nucleophiles to yield enantiomerically pure products.

Dual-Site Functionalization: A sophisticated approach involves the development of one-pot catalytic methods that sequentially or concurrently functionalize both the bromine position and the epoxide. For instance, a palladium catalyst could facilitate a cross-coupling reaction, followed by a Lewis acid-catalyzed ring-opening of the epoxide, all in a single reaction vessel.

| Catalytic System | Transformation | Potential Product Class |

| Palladium / Designer Ligands ncl.ac.uk | Suzuki-Miyaura or Buchwald-Hartwig coupling at C4-Br | Biaryl or arylamine thiophene derivatives |

| Chiral Lewis Acid / Organocatalyst | Enantioselective epoxide ring-opening with nucleophiles | Chiral β-substituted thiophene alcohols |

| Iridium / Borylation Catalyst ncl.ac.uk | C-H borylation of the thiophene ring | Poly-functionalized thiophene building blocks |

| Dual Catalysis (e.g., Pd + Lewis Acid) | One-pot cross-coupling and ring-opening | Complex, highly substituted thiophene diols/ethers |

Development of Advanced Materials with Tunable Properties for Optoelectronic and Polymeric Applications

The inherent electronic properties of the thiophene ring combined with the versatile reactivity of the epoxide and bromo functionalities make this compound a highly attractive monomer for advanced materials. Future research will focus on harnessing this potential to create polymers and functional materials with precisely controlled characteristics.

Key areas of development include:

Conductive and Semiconductive Polymers: The thiophene unit is a cornerstone of organic electronics. Polymerization via the bromine atom (e.g., through Grignard metathesis or other coupling polymerizations) could yield polythiophenes. The pendant epoxide group on each monomer unit can be subsequently opened to introduce functional side chains that modulate solubility, morphology, and electronic properties like the bandgap.

Functional Epoxy Resins: The oxirane ring allows the compound to act as a monomer or cross-linking agent in the formation of epoxy resins. The incorporation of the bromothiophene unit into the polymer backbone would create resins with unique properties, such as altered refractive index, enhanced thermal stability, or inherent flame retardancy due to the bromine content.

Grafting and Surface Modification: The molecule can be grafted onto other polymer backbones or surfaces via the epoxide ring. This allows for the modification of existing materials to introduce the desirable optoelectronic or chemical properties of the thiophene moiety.

| Material Type | Synthetic Pathway from this compound | Tunable Properties | Potential Application |

| Functional Polythiophenes | Cross-coupling polymerization at C4-Br, followed by side-chain functionalization via epoxide ring-opening. | Solubility, charge transport, bandgap, light absorption. | Organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), sensors. |

| Specialty Epoxy Resins | Ring-opening polymerization of the epoxide. | Refractive index, thermal stability, flame retardancy, chemical resistance. | Advanced coatings, electronic encapsulants, high-performance composites. |

| Modified Surfaces | Grafting onto a surface (e.g., silica (B1680970), cellulose) via epoxide reaction with surface hydroxyl groups. | Surface energy, conductivity, biocompatibility, metal ion chelation. | Functionalized chromatography media, sensors, biocompatible coatings. |

Synergistic Approaches Combining Advanced Synthetic Chemistry with Computational Design Principles

The integration of computational chemistry with synthetic practice represents a paradigm shift in chemical research, moving from Edisonian trial-and-error to rational, predictive design. For a molecule like this compound, this synergy can accelerate the discovery of new reactions and materials. nih.gov

Future research will leverage this synergy in several ways:

Predictive Reaction Modeling: Computational tools like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the outcomes of novel catalytic transformations. This allows chemists to screen potential catalysts and reaction conditions in silico before committing to resource-intensive laboratory experiments.

Designing Materials with Target Properties: Molecular modeling and machine learning algorithms can predict the electronic and physical properties (e.g., bandgap, charge mobility, solubility) of polymers derived from this compound. nih.gov This enables the in silico design of materials with properties tailored for specific applications, such as a particular wavelength absorption for an organic solar cell.

Accelerated Discovery Workflow: The ideal future workflow involves a feedback loop between computation and experimentation. A target property is defined, computational tools design a candidate molecule or polymer, and a retrosynthetic algorithm may even suggest a viable synthetic route. nih.gov This route can then be optimized and executed using high-throughput or flow chemistry techniques. The resulting material is characterized, and the experimental data is fed back into the computational model to refine its accuracy for the next design cycle.

This integrated approach promises to dramatically shorten the development timeline for new technologies based on this versatile thiophene building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromothiophen-2-yl)oxirane, and how can reaction conditions be optimized for yield and purity?

- Methodology : Epoxidation of the corresponding olefin precursor (e.g., 4-bromothiophene-derived styrene analog) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitor reaction progress via TLC or GC-MS. Purify via flash chromatography (hexane/ethyl acetate gradient). Optimize stoichiometry (1.2–1.5 equivalents of mCPBA) and temperature to minimize side reactions like diastereomer formation .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Grow crystals via slow evaporation of a saturated solution in ethanol/water. Compare experimental bond angles and torsional parameters with DFT-optimized structures (B3LYP/6-311++G(d,p)) to confirm stereochemistry .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic properties?

- Methodology :

- NMR : Use H and C NMR to identify proton environments and confirm bromothiophene-epoxide coupling (e.g., coupling constants for oxirane protons).

- UV-Vis : Analyze transitions in the bromothiophene moiety (200–300 nm range).

- DFT Calculations : Employ B3LYP hybrid functional with D3 dispersion corrections to correlate experimental spectra with theoretical electronic transitions .

Q. How does the bromothiophene substituent influence the compound’s reactivity in nucleophilic ring-opening reactions?

- Methodology : Test reactivity with nucleophiles (e.g., amines, thiols) under acidic/basic conditions. Monitor regioselectivity (C2 vs. C3 attack on oxirane) via H NMR or LC-MS. Compare with analogous phenyl-substituted epoxides to isolate electronic vs. steric effects of the bromothiophene group .

Advanced Research Questions

Q. What strategies can address contradictions in regioselectivity data during catalytic ring-opening reactions?

- Methodology :

- Mechanistic DFT Studies : Map potential energy surfaces (PES) for competing pathways using M06-2X/def2-TZVP to identify transition-state geometries and activation barriers .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to distinguish between concerted vs. stepwise mechanisms .

Q. How can asymmetric synthesis of enantiopure this compound be achieved?

- Methodology :

- Enzymatic Catalysis : Employ styrene monooxygenase (SMO) casces to epoxidize prochiral olefins with >90% enantiomeric excess (ee). Optimize enzyme loading and cofactor regeneration (e.g., NADH recycling) .

- Chiral Auxiliaries : Use (R)- or (S)-binol-derived catalysts in Shi epoxidation for stereocontrol .

Q. What factors govern the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., diols via acid-catalyzed hydrolysis).

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air atmospheres .

Q. How can computational models resolve discrepancies in experimental vs. theoretical electronic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.